molecular formula C13H11N3 B1300155 4-(Imidazo[1,2-a]pyridin-2-yl)aniline CAS No. 139705-74-1

4-(Imidazo[1,2-a]pyridin-2-yl)aniline

Cat. No.: B1300155
CAS No.: 139705-74-1
M. Wt: 209.25 g/mol
InChI Key: FPCHINCJTRAFAK-UHFFFAOYSA-N
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Description

4-(Imidazo[1,2-a]pyridin-2-yl)aniline is a useful research compound. Its molecular formula is C13H11N3 and its molecular weight is 209.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Activities

4-(Imidazo[1,2-a]pyridin-2-yl)aniline and its derivatives have demonstrated significant catalytic activities. For example, a study evaluated the catalytic performance of various imidazolo[1,2-a]pyridine compounds, including this compound, in the oxidation of catechol to o-quinone. These compounds acted as effective catalysts, highlighting their potential in oxidation reactions and possibly other catalytic processes (Saddik et al., 2012).

Synthesis of Heterocyclic Compounds

Another significant application is in the synthesis of complex heterocyclic structures. A study described the use of this compound in a novel iodine-promoted synthesis method for creating intricate heterocyclic compounds. This process, involving sequential oxidation, transamination, and cyclization, demonstrates the versatility of this compound in synthetic organic chemistry (Sunkari et al., 2017).

Medicinal Chemistry

In the field of medicinal chemistry, this compound is a component of various biologically active molecules. The imidazo[1,2-a]pyridine scaffold, to which this compound belongs, is recognized for its broad range of applications, including anticancer, antimicrobial, antiviral, and other therapeutic activities. This highlights its potential as a starting point for the development of new therapeutic agents (Deep et al., 2016).

Synthesis of Functionalized Derivatives

This compound plays a crucial role in synthesizing functionalized derivatives, as seen in a study describing the development of new methods for creating these derivatives. The research emphasizes the importance of using mild reaction conditions and inexpensive catalysts, underlining the compound's role in sustainable chemistry practices (Ravi & Adimurthy, 2017).

Safety and Hazards

The compound is associated with certain hazards. It is advised to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

Future Directions

Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity . They have become an important synthon in the development of new drugs . Therefore, the development of more efficient methods for their synthesis, particularly considering today’s environmental concerns combined with economic aspects, is a future direction .

Biochemical Analysis

Biochemical Properties

4-(Imidazo[1,2-a]pyridin-2-yl)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the breakdown of neurotransmitters . Additionally, it interacts with lipoxygenase (LOX), an enzyme involved in the metabolism of polyunsaturated fatty acids, thereby modulating inflammatory responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a pivotal role in cell proliferation, differentiation, and apoptosis . Furthermore, it can alter the expression of genes involved in inflammatory responses and cellular stress, thereby impacting cellular homeostasis and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its binding to acetylcholinesterase results in the inhibition of this enzyme, thereby increasing the levels of neurotransmitters in the synaptic cleft . Similarly, its interaction with lipoxygenase inhibits the enzyme’s activity, reducing the production of pro-inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo metabolic degradation, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exert beneficial effects, such as anti-inflammatory and neuroprotective actions . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and biological activity. For instance, it is metabolized by cytochrome P450 enzymes, which play a crucial role in the oxidative metabolism of xenobiotics . This interaction can influence metabolic flux and the levels of metabolites, thereby affecting the compound’s overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For example, it has been shown to interact with organic cation transporters, which facilitate its uptake into cells . Additionally, binding to plasma proteins can influence its distribution and bioavailability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

4-imidazo[1,2-a]pyridin-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCHINCJTRAFAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351307
Record name 4-(Imidazo[1,2-a]pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139705-74-1
Record name 4-(Imidazo[1,2-a]pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{imidazo[1,2-a]pyridin-2-yl}aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Prepared as described in the Nitro Reduction section using 2-(4-nitrophenyl)imidazo[1,2-a]pyridine (0.216 g, 0.90 mmol) and tin (II) chloride dihydrate (1.02 g, 4.52 mmol) in EtOH (25 ml) to give the title compound (0.144 g, 76%) as a pale yellow solid after work-up and flash chromatography (9:1 EtOAc/DCM).
Name
EtOAc DCM
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.216 g
Type
reactant
Reaction Step Three
Quantity
1.02 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Yield
76%

Synthesis routes and methods II

Procedure details

4.50 g (18.8 mmol) 2-(4-Nitro-phenyl)-imidazo[1,2-a]pyridine and 0.45 g Raney-Nickel are stirred at RT under hydrogen (50 psi) in 50 mL ethanol and 50 mL ethyl acetate. The mixture is filtered and the solvent is evaporated.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.45 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions several classes of compounds as potential Hedgehog signaling inhibitors. What structural features make 4-(Imidazo[1,2-a]pyridin-2-yl)anilines particularly interesting for this purpose?

A1: While the provided abstract doesn't delve into the specific rationale for choosing 4-(Imidazo[1,2-a]pyridin-2-yl)anilines, their inclusion alongside other heterocyclic compounds suggests they possess structural features conducive to Hh pathway inhibition. [] Further research is needed to elucidate the structure-activity relationship (SAR) and identify the specific pharmacophore responsible for their activity. Investigating how modifications to the imidazo[1,2-a]pyridine and aniline moieties, as well as the substituents (R10, R11, R12, R13, R14) influence their binding affinity and selectivity towards Hh pathway components would be crucial. []

Q2: The abstract mentions "inert" and "electrophilic" substituents. How might these substituents influence the compound's activity and what factors should researchers consider when selecting them?

A2: The choice of substituents on the 4-(Imidazo[1,2-a]pyridin-2-yl)aniline scaffold can significantly impact its interaction with the biological target. "Inert" substituents are likely chosen to modulate physicochemical properties like solubility or lipophilicity without directly participating in target binding. Conversely, "electrophilic" substituents could potentially engage in covalent interactions with nucleophilic amino acid residues within the target protein's binding site. [] Researchers should consider factors like the target protein's binding pocket environment, potential off-target interactions, and desired pharmacokinetic properties when selecting these substituents.

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